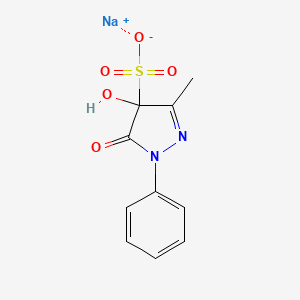

Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate is a chemical compound with the molecular formula C10H9N2NaO5S . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure and the subsequent sulfonation to introduce the sulfonate group . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as the use of metal-free and solvent-free reactions, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazolone derivatives.

Reduction: Reduction reactions can convert the compound into pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux temperatures, in solvents like ethanol, acetic acid, or water .

Major Products

The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives .

Scientific Research Applications

Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate involves its interaction with molecular targets and pathways in biological systems. The compound is known to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis by modulating the expression of specific proteins . These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate include:

- 5-(4-Chlorophenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

- 5-(4-Methylphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

- 3,5-Bis(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its sulfonate group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility in water and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Biological Activity

Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate (CAS Number: 478250-25-8) is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10H9N2NaO5S with a molecular weight of 292.247 g/mol. The compound features a pyrazole scaffold, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N2NaO5S |

| Molecular Weight | 292.247 g/mol |

| CAS Number | 478250-25-8 |

| Solubility | Soluble in water |

Research indicates that this compound exhibits anti-inflammatory , antioxidant , and antimicrobial properties. These activities are primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in cells, which is crucial in preventing cellular damage and inflammation .

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment .

Therapeutic Applications

This compound has potential applications in treating various conditions:

1. Cardiovascular Diseases

- The compound's anti-inflammatory properties may be beneficial in managing conditions like atherosclerosis by reducing vascular inflammation .

2. Metabolic Disorders

- Studies have indicated its potential role in managing diabetes through the modulation of glucose metabolism and insulin sensitivity .

3. Respiratory Conditions

- Its use as an adjunct therapy for chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis is being explored due to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Study 2: Antioxidant Properties

Research conducted at a leading university found that sodium 4-hydroxy compounds exhibit strong antioxidant activity, which correlates with reduced lipid peroxidation and improved cellular health in vitro .

Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Properties

CAS No. |

478250-25-8 |

|---|---|

Molecular Formula |

C10H9N2NaO5S |

Molecular Weight |

292.25 g/mol |

IUPAC Name |

sodium;4-hydroxy-3-methyl-5-oxo-1-phenylpyrazole-4-sulfonate |

InChI |

InChI=1S/C10H10N2O5S.Na/c1-7-10(14,18(15,16)17)9(13)12(11-7)8-5-3-2-4-6-8;/h2-6,14H,1H3,(H,15,16,17);/q;+1/p-1 |

InChI Key |

SVZVWUYRWZGZRA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1(O)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.